

# The Toxicity Profile of Formetanate Hydrochloride: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Formetanate hydrochloride*

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This technical guide provides a comprehensive overview of the acute and chronic toxicity of **Formetanate hydrochloride**. The information is compiled from various regulatory and scientific sources to support research and development activities. This document details quantitative toxicity data, outlines experimental protocols based on established international guidelines, and visualizes key pathways and workflows.

## Executive Summary

**Formetanate hydrochloride** is a carbamate insecticide and acaricide that functions by inhibiting the acetylcholinesterase (AChE) enzyme.<sup>[1][2]</sup> This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in neurotoxicity.<sup>[3][4]</sup> The primary toxicological concern for **formetanate hydrochloride** is acute oral toxicity, where it is classified as highly toxic.<sup>[1][5]</sup> Its acute dermal toxicity is low, and its acute inhalation toxicity is moderate.<sup>[1]</sup> Chronic exposure to **formetanate hydrochloride** does not lead to increased cholinesterase inhibition due to the rapid reversibility of its binding to the enzyme; therefore, chronic effects are often considered as a series of acute exposures.<sup>[6][7]</sup> There is no evidence of carcinogenicity in rats or mice.<sup>[1][5]</sup>

## Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for **Formetanate hydrochloride**.

## Acute Toxicity Data

Species	Route of Administration	LD50 / LC50	Reference(s)
Rat	Oral	15-26 mg/kg	[8]
Rat	Dermal	>5600 mg/kg	[8][9]
Rat	Inhalation (4h)	0.15 - 0.29 mg/L	[4][8]
Mouse	Oral	18 mg/kg	[9][10]
Dog	Oral	19 mg/kg	[9]
Rabbit	Dermal	>10,200 mg/kg	[9]

## Chronic and Other Toxicity Data

Study Type	Species	NOAEL (No-Observed-Adverse-Effect Level)	LOAEL (Lowest-Observed-Adverse-Effect Level)	Reference(s)
2-Year Chronic/Oncogenicity	Rat	200 mg/kg in diet (approx. 10 mg/kg/day)	-	[9][11]
1-Year Chronic	Dog	10 ppm in diet (approx. 0.25 mg/kg/day)	-	[10]
2-Generation Reproduction	Rat	4.5 mg/kg/day (parental and offspring)	-	[3]
Dermal Toxicity (21-day)	Rat	10 mg/kg/day	20 mg/kg/day	[12]
Inhalation (Acute)	Rat	-	0.00081 mg/kg/day (based on RBC AChE inhibition)	[11][13]

## Experimental Protocols

The following sections describe the likely experimental methodologies for the key toxicity studies cited, based on standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. Specific details of the studies performed on **Formetanate hydrochloride** are not always publicly available; therefore, these protocols represent the standard methodologies for such toxicological evaluations.

## Acute Toxicity Studies

### 1. Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

- Objective: To determine the acute oral toxicity of a substance.

- Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain), with females being the default sex.[14]
- Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[14]
- Procedure: A single dose of **Formetanate hydrochloride** is administered by oral gavage. The study uses a stepwise procedure with a small number of animals per step. The starting dose is selected based on available information, and subsequent dose levels are adjusted up or down depending on the observed mortality.[4]
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[4]
- Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[4]

## 2. Acute Dermal Toxicity (Following OECD Guideline 402: Acute Dermal Toxicity)

- Objective: To assess the potential short-term hazards of a substance from dermal exposure. [5][15]
- Test Animals: Typically, young adult rats.[5][16] The skin of the animals should be healthy and intact.[16]
- Procedure: The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing for a 24-hour exposure period.[15][16]
- Observations: Similar to the oral toxicity study, animals are observed for mortality and signs of toxicity for at least 14 days. Body weights are recorded weekly.[15]
- Pathology: All animals undergo a gross necropsy at the end of the study.[15]

## 3. Acute Inhalation Toxicity (Following OECD Guideline 403: Acute Inhalation Toxicity)

- Objective: To evaluate the health hazards associated with a single, short-term inhalation exposure to a substance.[3]
- Test Animals: Young adult rats are the preferred species.[13][17]
- Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.[3][4][17] At least three concentrations are usually tested.[4][13]
- Observations: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for at least 14 days. Body weight is also monitored.[4][13]
- Pathology: A gross necropsy is performed on all animals at the end of the observation period.[4]

## Chronic Toxicity Studies

### 1. 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

- Objective: To provide information on the possible health hazards arising from repeated exposure over a prolonged period.[9][14]
- Test Animals: Typically, young rats are used. At least 10 males and 10 females per group are recommended.[14]
- Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. Administration is usually through the diet, drinking water, or by gavage. [14] At least three dose levels and a control group are used.[14]
- Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are measured weekly. Ophthalmoscopic examination, hematology, clinical biochemistry, and urinalysis are conducted at termination.[14]
- Pathology: All animals, including those that die during the study, are subjected to a full necropsy. Histopathological examination of major organs and tissues is performed.[14]

### 2. Chronic Toxicity Studies (Following OECD Guideline 452)

- Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure over a significant portion of the animal's lifespan.[10][18]
- Test Animals: Primarily rodents (e.g., rats). For rodents, at least 20 animals per sex per group are used.[10][19]
- Procedure: The test substance is administered daily to several dose groups and a control group, typically for 12 months in non-rodents or 18-24 months in rodents.[10][18]
- Observations: Comprehensive observations are made, including clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at multiple time points.[18]
- Pathology: A full necropsy and histopathological examination of a comprehensive set of organs and tissues are performed on all animals.[18]

### 3. Carcinogenicity Studies (Following OECD Guideline 451 or combined with chronic toxicity in OECD 453)

- Objective: To identify the tumorigenic potential of a substance.[1][11]
- Test Animals: Typically, rats and mice. At least 50 animals per sex per group are used.[11]
- Procedure: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).[1][11]
- Observations: Similar to chronic toxicity studies, with a strong emphasis on the detection of neoplastic lesions.[1][11]
- Pathology: A complete gross necropsy is performed, and all organs and tissues are examined for neoplastic and non-neoplastic changes through histopathology.[1][11]

### 4. Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)

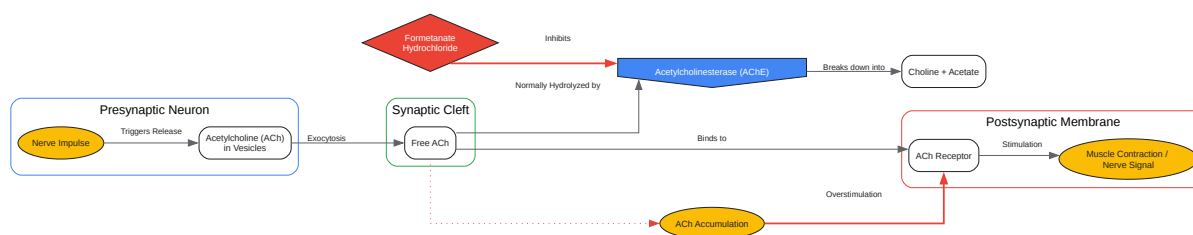
- Objective: To assess the effects of a substance on male and female reproductive performance and on the offspring.[20][21]
- Test Animals: The rat is the preferred species.[2][20]

- Procedure: The test substance is administered to parental (P) generation animals before mating, during mating, and through gestation and lactation. The first-generation (F1) offspring are then selected and administered the substance through their maturation, mating, and production of a second generation (F2).[2]
- Observations: Endpoints evaluated include reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.[20]
- Pathology: Gross necropsy and histopathology are performed on parental animals and selected offspring, with a focus on the reproductive organs.[20]

## Visualizations

### Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of **Formetanate hydrochloride** toxicity is the inhibition of acetylcholinesterase (AChE) at the neuromuscular junction and other cholinergic synapses. The following diagram illustrates this process.



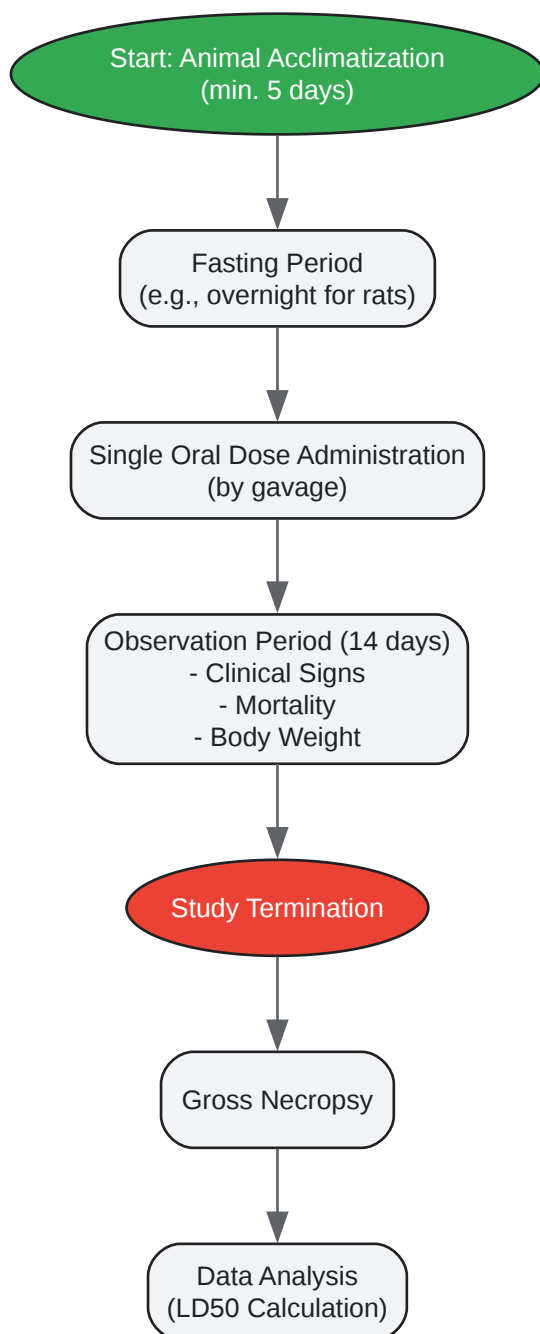
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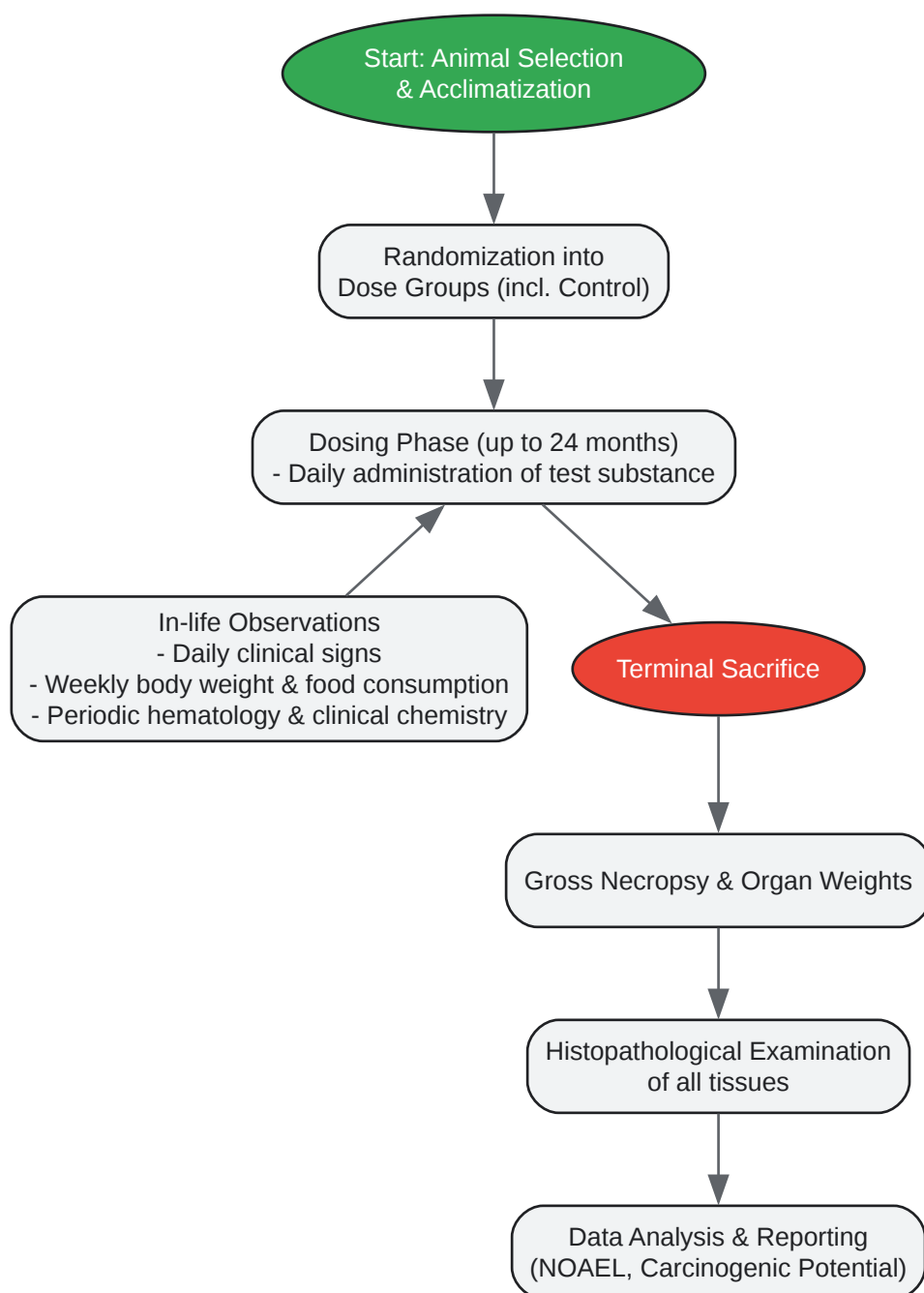
Caption: Mechanism of acetylcholinesterase inhibition by **Formetanate hydrochloride**.

## Experimental Workflow for Acute Oral Toxicity Study

The following diagram outlines the typical workflow for an acute oral toxicity study.







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- To cite this document: BenchChem. [The Toxicity Profile of Formetanate Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673543#acute-and-chronic-toxicity-studies-of-formetanate-hydrochloride]

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